tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1250999-05-3
VCID: VC2600390
InChI: InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-12(5-7-17)8-13(14,15)9-16-12/h16H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)(F)F
Molecular Formula: C13H22F2N2O2
Molecular Weight: 276.32 g/mol

tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate

CAS No.: 1250999-05-3

Cat. No.: VC2600390

Molecular Formula: C13H22F2N2O2

Molecular Weight: 276.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate - 1250999-05-3

Specification

CAS No. 1250999-05-3
Molecular Formula C13H22F2N2O2
Molecular Weight 276.32 g/mol
IUPAC Name tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
Standard InChI InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-12(5-7-17)8-13(14,15)9-16-12/h16H,4-9H2,1-3H3
Standard InChI Key BJXNZDCTVPSKMJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)(F)F

Introduction

Chemical Properties and Structure

Molecular Structure

tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate features a distinctive molecular architecture centered around a spirocyclic system. The compound contains a 4-membered ring fused with a 6-membered ring at a shared spiro carbon atom. The molecular framework includes two nitrogen atoms: one in the 4-membered ring and another in the 6-membered ring that bears a tert-butyloxycarbonyl (Boc) protecting group .

The defining structural feature is the difluoro substitution at position 3 within the spirocyclic framework, which introduces unique electronic properties to the molecule. The gem-difluoro group likely influences the conformation of the adjacent rings through stereoelectronic effects and may alter the basicity of the nearby nitrogen atom.

The compound's canonical SMILES notation is CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)(F)F, providing a linear representation of the molecular structure. Its InChI notation (InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-12(5-7-17)8-13(14,15)9-16-12/h16H,4-9H2,1-3H3) offers a standardized structural identifier . These notations allow for unambiguous identification and enable computational analyses of the compound's properties.

Physical and Chemical Characteristics

tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate possesses several important physical and chemical properties that define its behavior in various systems. The compound has a molecular formula of C13H22F2N2O2 and a molecular weight of 276.32 g/mol . Its calculated LogP value of 2.65 suggests moderate lipophilicity, which may influence its solubility profile and membrane permeability in biological systems .

The presence of the tert-butyl carbamate group confers moderate stability under neutral to mildly basic conditions but susceptibility to cleavage under acidic conditions—a property often exploited in synthetic methodologies for nitrogen deprotection. The difluoro substitution likely enhances the metabolic stability of the compound by preventing oxidation at the substituted position.

Table 1: Physicochemical Properties of tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate

PropertyValue
Molecular FormulaC13H22F2N2O2
Molecular Weight276.32 g/mol
LogP2.65
CAS Number1250999-05-3
InChI KeyBJXNZDCTVPSKMJ-UHFFFAOYSA-N

The compound's moderate lipophilicity (LogP of 2.65) suggests a balance between hydrophilic and lipophilic properties, which is often desirable for compounds intended for biological applications . This balanced profile may contribute to favorable absorption and distribution characteristics if the compound or its derivatives were to be evaluated in biological systems.

Structural Comparison with Related Compounds

Synthesis and Preparation

Stock Solution Preparation

For researchers working with tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate in laboratory settings, proper preparation of stock solutions is critical for experimental accuracy. The following table provides guidance for preparing solutions of different concentrations using varying amounts of the compound :

Table 2: Stock Solution Preparation Guide for tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate

Desired ConcentrationUsing 1 mgUsing 5 mgUsing 10 mg
1 mM3.619 mL18.095 mL36.190 mL
5 mM0.724 mL3.619 mL7.238 mL
10 mM0.362 mL1.810 mL3.619 mL

The values in this table represent the volume of solvent required to achieve the specified molar concentration . The appropriate solvent should be selected based on the compound's solubility characteristics and the requirements of the specific experimental protocol. Common solvents for similar compounds include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or methanol, with DMSO often preferred for biological assays due to its compatibility with aqueous systems.

Proper storage of prepared solutions is also important for maintaining compound integrity. Stock solutions are typically stored at -20°C or lower, and freeze-thaw cycles should be minimized to prevent degradation.

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